molecular formula C13H20Cl2N2O2 B000264 Chloroprocaine hydrochloride CAS No. 3858-89-7

Chloroprocaine hydrochloride

Cat. No.: B000264
CAS No.: 3858-89-7
M. Wt: 307.21 g/mol
InChI Key: SZKQYDBPUCZLRX-UHFFFAOYSA-N
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Description

Chloroprocaine hydrochloride is a local anesthetic agent commonly used for regional anesthesia, including spinal, caudal, and epidural anesthesia. It is an ester-type anesthetic that works by blocking nerve impulses, providing rapid onset and short duration of action .

Mechanism of Action

Target of Action

Chloroprocaine hydrochloride, an ester local anesthetic, primarily targets the neuronal membranes . It acts on the nerve fibers, with the differential sensitivity generally depending on the size of the fiber . Small fibers are more sensitive than larger fibers and require a longer period for recovery .

Mode of Action

This compound stabilizes the neuronal membranes and prevents the initiation and transmission of nerve impulses . It increases the threshold for electrical excitation in nerves by slowing the propagation of the nerve impulse and reducing the rate of rise of the action potential . This interaction with its targets results in the blockage of nerve conduction, thereby affecting local anesthetic actions .

Biochemical Pathways

It is known that local anesthetics like this compound work by inhibiting sodium influx through voltage-gated sodium channels in the neuronal cell membrane of peripheral nerves . When the influx of sodium is interrupted, an action potential cannot arise, and signal conduction is thus inhibited .

Pharmacokinetics

This compound is rapidly hydrolyzed by plasma enzymes to 2-chloro-4-aminobenzoic acid and beta-diethylaminoethanol, with 80% being conjugated before elimination . The distribution of the drug depends upon the route of administration, with high concentrations found in highly perfused organs such as the liver, lungs, heart, and brain . The drug is excreted in the urine, with minimal unchanged drug found in the urine .

Result of Action

The molecular and cellular effects of this compound’s action result in local anesthesia. It blocks the generation and conduction of nerve impulses, thereby preventing sensations of pain, temperature, touch, and deep pressure . High concentrations can block sympathetic somatic sensory and somatic motor fibers .

Action Environment

It is known that the spread of anesthesia depends upon the distribution of the solution, which is primarily dependent on the volume of the drug injected

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloroprocaine hydrochloride is synthesized through the esterification of 4-amino-2-chlorobenzoic acid with 2-(diethylamino)ethanol. The reaction is typically carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride . The resulting ester is then converted to its hydrochloride salt form by reacting with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes careful control of reaction conditions to ensure high yield and purity. The final product is crystallized and purified to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Chloroprocaine hydrochloride undergoes hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Properties

IUPAC Name

2-(diethylamino)ethyl 4-amino-2-chlorobenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O2.ClH/c1-3-16(4-2)7-8-18-13(17)11-6-5-10(15)9-12(11)14;/h5-6,9H,3-4,7-8,15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKQYDBPUCZLRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1=C(C=C(C=C1)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048595
Record name Chloroprocaine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3858-89-7
Record name Chloroprocaine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3858-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloroprocaine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-diethylaminoethyl 4-amino-2-chlorobenzoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.248
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLOROPROCAINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LT7Z1YW11H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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